molecular formula C3H9NS B13562444 (2S)-1-Aminopropane-2-thiol

(2S)-1-Aminopropane-2-thiol

Cat. No.: B13562444
M. Wt: 91.18 g/mol
InChI Key: MHJPNBAEWSRKBK-VKHMYHEASA-N
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Description

(2S)-1-Aminopropane-2-thiol, also known as L-cysteine, is a naturally occurring amino acid containing a thiol group. It is an important building block in the biosynthesis of proteins and is known for its role in various metabolic processes. The thiol group in this compound makes it a crucial component in the formation of disulfide bonds, which are essential for the structural stability of proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2S)-1-Aminopropane-2-thiol can be synthesized through several methods. One common synthetic route involves the reaction of serine with hydrogen sulfide in the presence of a base, such as sodium hydroxide. This reaction produces this compound through a substitution mechanism where the hydroxyl group of serine is replaced by a thiol group.

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to overproduce this compound. The fermentation process is optimized to maximize yield and purity, and the compound is subsequently extracted and purified using various chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-Aminopropane-2-thiol undergoes several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond, resulting in the formation of cystine.

    Reduction: Disulfide bonds in cystine can be reduced back to thiol groups, regenerating this compound.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, where it replaces other functional groups in a molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as dithiothreitol (DTT) and β-mercaptoethanol are used.

    Substitution: Various alkyl halides and acyl chlorides can be used as substrates for substitution reactions.

Major Products Formed

    Oxidation: Cystine

    Reduction: this compound

    Substitution: Various alkylated or acylated derivatives of this compound

Scientific Research Applications

(2S)-1-Aminopropane-2-thiol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reducing agent in chemical reactions.

    Biology: It plays a crucial role in protein folding and stability, and is used in studies related to enzyme function and structure.

    Medicine: this compound is used in the treatment of acetaminophen overdose and as a mucolytic agent to break down mucus in respiratory conditions.

    Industry: It is used in the food industry as a dough conditioner and in the cosmetic industry for hair care products.

Mechanism of Action

The primary mechanism of action of (2S)-1-Aminopropane-2-thiol involves its thiol group, which can form disulfide bonds with other thiol-containing molecules. This property is crucial for maintaining the structural integrity of proteins. In biological systems, this compound acts as a reducing agent, helping to maintain the redox balance within cells. It also serves as a precursor for the synthesis of glutathione, a major antioxidant that protects cells from oxidative damage.

Comparison with Similar Compounds

(2S)-1-Aminopropane-2-thiol can be compared with other sulfur-containing amino acids, such as methionine and homocysteine:

    Methionine: Unlike this compound, methionine contains a thioether group instead of a thiol group. Methionine is essential for the initiation of protein synthesis and serves as a methyl donor in various biochemical reactions.

    Homocysteine: Homocysteine is structurally similar to this compound but contains an additional methylene group. Elevated levels of homocysteine are associated with cardiovascular diseases, whereas this compound is generally considered beneficial for health.

Properties

Molecular Formula

C3H9NS

Molecular Weight

91.18 g/mol

IUPAC Name

(2S)-1-aminopropane-2-thiol

InChI

InChI=1S/C3H9NS/c1-3(5)2-4/h3,5H,2,4H2,1H3/t3-/m0/s1

InChI Key

MHJPNBAEWSRKBK-VKHMYHEASA-N

Isomeric SMILES

C[C@@H](CN)S

Canonical SMILES

CC(CN)S

Origin of Product

United States

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